8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride
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Overview
Description
8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride, also known as Fingolimod Octanoic Acid Hydrochloride, is a derivative of the immunomodulatory drug Fingolimod. Fingolimod is a sphingosine-1-phosphate receptor modulator used primarily in the treatment of multiple sclerosis. The octanoic acid derivative has been synthesized to explore additional pharmacological properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride involves several key steps. The primary synthetic route includes the following steps:
Starting Material: The synthesis begins with commercially available 4-octylbenzoic acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to ensure complete reaction and minimize by-products.
Purification: Using techniques such as recrystallization and chromatography to achieve high purity.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amine and hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Carboxylic acids and ketones.
Reduced Derivatives: Alcohols and amines.
Substituted Derivatives: Alkylated and acylated compounds.
Scientific Research Applications
8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride exerts its effects through several mechanisms:
Sphingosine-1-Phosphate Receptor Modulation: The compound binds to sphingosine-1-phosphate receptors, leading to receptor internalization and downregulation.
Lymphocyte Sequestration: By modulating these receptors, the compound prevents lymphocyte egress from lymphoid tissues, reducing autoimmune responses.
Apoptosis Induction: The compound induces apoptosis in certain immune cells, contributing to its immunosuppressive effects.
Comparison with Similar Compounds
8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride can be compared with other similar compounds, such as:
Fingolimod (FTY720): The parent compound, used primarily for multiple sclerosis treatment.
FTY720-P: The phosphorylated form of Fingolimod, which has different pharmacological properties.
FTY720-C2 and FTY720-Mitoxy: Analogues designed to enhance blood-brain barrier penetration and mitochondrial localization.
Uniqueness
This compound is unique due to its modified structure, which may offer distinct pharmacological properties and therapeutic potential compared to its parent compound and other analogues.
Properties
IUPAC Name |
8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4.ClH/c20-19(14-21,15-22)13-12-17-10-8-16(9-11-17)6-4-2-1-3-5-7-18(23)24;/h8-11,21-22H,1-7,12-15,20H2,(H,23,24);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMZXZBWMHCVKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCC(=O)O)CCC(CO)(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747836 |
Source
|
Record name | 8-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}octanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896472-95-0 |
Source
|
Record name | 8-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}octanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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